molecular formula C6H7ClN2OS B080491 N-(5-chloro-1,3-thiazol-2-yl)propanamide CAS No. 13808-36-1

N-(5-chloro-1,3-thiazol-2-yl)propanamide

Cat. No.: B080491
CAS No.: 13808-36-1
M. Wt: 190.65 g/mol
InChI Key: XMEIPRIOGBNKAJ-UHFFFAOYSA-N
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Description

N-(5-Chloro-1,3-thiazol-2-yl)propanamide is a heterocyclic organic compound characterized by a thiazole core substituted with a chlorine atom at the 5-position and a propanamide group at the 2-position. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, confers unique electronic and steric properties to the molecule. The chloro substituent enhances electrophilicity and may influence intermolecular interactions, such as hydrogen bonding or hydrophobic effects, which are critical for biological activity .

Synthetic routes for analogous compounds, such as N-(5-methyl-1,3-thiazol-2-yl)propanamide derivatives, involve reacting thiazol-2-amine derivatives with 3-bromopropanoyl chloride in a basic aqueous medium (e.g., 5% Na₂CO₃) to form electrophilic intermediates, which are subsequently coupled with nucleophilic heterocycles like oxadiazole-thiols .

Properties

CAS No.

13808-36-1

Molecular Formula

C6H7ClN2OS

Molecular Weight

190.65 g/mol

IUPAC Name

N-(5-chloro-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C6H7ClN2OS/c1-2-5(10)9-6-8-3-4(7)11-6/h3H,2H2,1H3,(H,8,9,10)

InChI Key

XMEIPRIOGBNKAJ-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NC=C(S1)Cl

Canonical SMILES

CCC(=O)NC1=NC=C(S1)Cl

Other CAS No.

13808-36-1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-1,3-thiazol-2-yl)propanamide typically involves the reaction of 5-chloro-2-thiazolylamine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles such as amines or thiols.

Comparison with Similar Compounds

Alkaline Phosphatase Inhibition

Compounds 8a–h (oxadiazole-thiazole hybrids) exhibit potent alkaline phosphatase (ALP) inhibition, with IC₅₀ values ranging from 1.878 ± 0.07 mM (8d) to 3.112 ± 0.13 mM (8a) . The 4-methylphenyl-substituted derivative (8d) shows the highest activity, attributed to hydrophobic interactions with the enzyme’s active site. In contrast, the nitro group in 8h may introduce steric hindrance, reducing potency despite its electron-withdrawing effects .

The chloro substituent may enhance membrane permeability or modulate electronic effects, but further enzymatic assays are required to confirm this hypothesis.

Tyrosinase Inhibition

Thiamidol (N-[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide), a structurally related thiazole-propanamide, inhibits human tyrosinase (hTYR) with IC₅₀ = 1.1 μM . The dihydroxyphenyl group is critical for chelating copper ions in the enzyme’s active site. In contrast, the chloro substituent in this compound lacks this chelating capability, likely rendering it inactive against hTYR.

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